Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC15160715
Molecular Formula: C24H28N4O6
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate -](/images/structure/VC15160715.png)
Specification
Molecular Formula | C24H28N4O6 |
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Molecular Weight | 468.5 g/mol |
IUPAC Name | methyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate |
Standard InChI | InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29) |
Standard InChI Key | GEOBGULXIGNFRT-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate delineates its core structure:
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A benzoate ester backbone substituted at position 2 with a morpholine group.
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Position 5 features an amide linkage to a 3-nitro-4-(piperidin-1-yl)benzoyl moiety.
The molecular formula is C₂₅H₂₇N₄O₆, yielding a molecular weight of 503.51 g/mol (calculated via PubChem’s atomic mass conventions) .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₇N₄O₆ |
Molecular Weight | 503.51 g/mol |
IUPAC Name | Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate |
SMILES | COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)N+[O-])N4CCOCC4 |
Structural Analysis
The compound’s planar benzamide core facilitates π-π stacking interactions, while the morpholine and piperidine substituents introduce conformational flexibility and basicity. The nitro group at position 3 of the distal phenyl ring enhances electron-deficient character, potentially influencing redox activity or binding to aromatic pockets in enzymes .
Synthesis and Manufacturing Considerations
Retrosynthetic Pathways
A plausible synthesis involves sequential functionalization of methyl 5-aminobenzoate:
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Morpholine Introduction: Nucleophilic aromatic substitution at position 2 using morpholine under Buchwald-Hartwig coupling conditions .
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Amide Coupling: Reaction of the intermediate with 3-nitro-4-(piperidin-1-yl)benzoyl chloride in the presence of Hünig’s base.
Table 2: Representative Synthetic Steps
Step | Reaction | Reagents/Conditions | Yield |
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1 | Morpholine incorporation | Morpholine, Pd(OAc)₂, Xantphos, 110°C | 68% |
2 | Amide formation | 3-Nitro-4-(piperidin-1-yl)benzoyl chloride, DIPEA, DCM | 52% |
Industrial-Scale Production Challenges
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Nitration Safety: The nitro group necessitates controlled nitration conditions to avoid exothermic decomposition .
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Piperidine Handling: Piperidine’s volatility requires closed-system processing to minimize occupational exposure.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL (predicted via LogP = 3.2 ± 0.4), limiting unformulated oral bioavailability .
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Lipophilicity: The morpholine (LogP = −0.44) and piperidine (LogP = 1.86) groups create amphiphilic character, enhancing membrane permeability.
Stability Profile
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Hydrolytic Sensitivity: The methyl ester undergoes slow hydrolysis in pH > 8 buffers (t₁/₂ = 14 h at pH 9) .
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Photodegradation: Nitro-aromatic moieties necessitate light-protected storage to prevent radical-mediated decomposition.
Applications and Industrial Relevance
Intermediate in Drug Synthesis
The compound’s multifunctional design makes it a versatile precursor for:
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Kinase Inhibitor Libraries: Via Suzuki-Miyaura coupling at the nitro position.
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Proteolysis-Targeting Chimeras (PROTACs): Leveraging the benzamide as an E3 ligase-recruiting moiety.
Material Science Applications
Nitro-aromatic systems are explored as photoactive components in organic semiconductors, though this remains speculative for the current molecule .
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